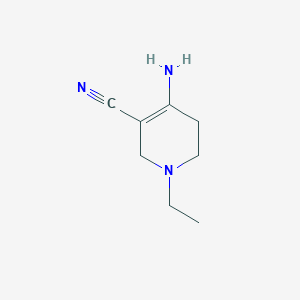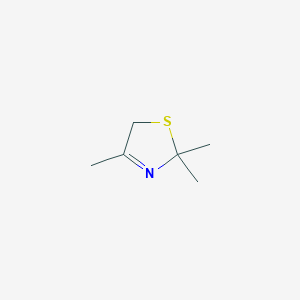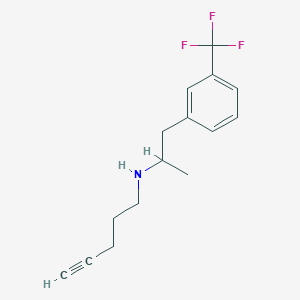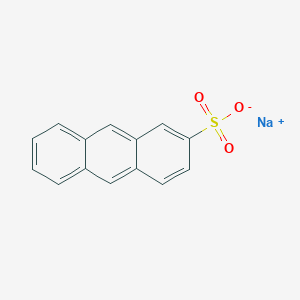
Disodium 4,4/'-biphenyldiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4,4’-biphenyldiolate is an organic compound with the molecular formula C12H8Na2O2 It is a disodium salt of 4,4’-biphenyldiolate, which is derived from biphenyl, a compound consisting of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium 4,4’-biphenyldiolate can be synthesized through several methods. One common approach involves the reaction of 4,4’-biphenyldiol with sodium hydroxide. The reaction typically takes place in an aqueous solution, where the biphenyldiol is dissolved and then treated with sodium hydroxide to form the disodium salt. The reaction can be represented as follows:
C12H10O2+2NaOH→C12H8Na2O2+2H2O
Industrial Production Methods
In industrial settings, the production of disodium 4,4’-biphenyldiolate may involve more efficient and scalable processes. These methods often include the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4,4’-biphenyldiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its diol form.
Substitution: The sodium ions can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ion-exchange reactions can be carried out using various metal salts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4,4’-biphenyldiol.
Substitution: Various metal biphenyldiolate salts.
Aplicaciones Científicas De Investigación
Disodium 4,4’-biphenyldiolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other biphenyl derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antioxidant therapy.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of disodium 4,4’-biphenyldiolate involves its ability to undergo redox reactions. The compound can act as both an electron donor and acceptor, making it useful in various redox processes. Its molecular targets include enzymes and other proteins involved in redox reactions. The pathways involved in its action are primarily related to its ability to transfer electrons and participate in oxidation-reduction cycles.
Comparación Con Compuestos Similares
Disodium 4,4’-biphenyldiolate can be compared with other similar compounds, such as:
Disodium terephthalate: Both compounds are disodium salts of aromatic diols, but disodium terephthalate has a different structure and is used primarily in the production of polyesters.
Disodium 2,2’-biphenyldiolate: This compound is similar in structure but has different substitution patterns on the biphenyl rings, leading to different chemical properties and applications.
Conclusion
Disodium 4,4’-biphenyldiolate is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable reagent and precursor in organic synthesis, biology, medicine, and industrial applications. Further research into its properties and applications is likely to uncover even more uses for this fascinating compound.
Propiedades
IUPAC Name |
disodium;4-(4-oxidophenyl)phenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2.2Na/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8,13-14H;;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJHJCFVDJZIHN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Na2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)





![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)





